molecular formula C13H13NO B1346511 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one CAS No. 18065-78-6

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Cat. No. B1346511
CAS RN: 18065-78-6
M. Wt: 199.25 g/mol
InChI Key: BVHQLHNISFFNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, also known as 2-phenylethyl pyridin-2-one, is a heterocyclic compound belonging to the pyridinone class. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are discussed in

Scientific Research Applications

Synthesis and Biological Applications

1,4-Dihydropyridines, which are closely related to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, play a significant role in synthetic organic chemistry and drug development due to their presence in biological applications. These compounds serve as a main skeleton in many drugs and as starting material in synthetic organic chemistry. Recent methodologies for their synthesis, primarily through multi-component reactions such as the Hantzsch Condensation reaction, have been explored to prepare bioactive 1,4-dihydropyridines efficiently and environmentally friendly ways. This approach opens avenues for preparing more biologically active compounds by comparing their SAR (Structure-Activity Relationship) activity, indicating the potential for future drug development and synthesis of complex organic compounds (Sohal, 2021).

Chemical Diversity and Bioactivity

2-(2-Phenylethyl)chromone derivatives, similar in structural motif to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, are key components in agarwood and exhibit a wide range of biological properties such as antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. The structural diversity of these compounds contributes to their diverse bioactivity, underscoring the importance of understanding chemical specificity, diversity, and structure-activity relationships. This knowledge is crucial for the quality control of agarwood and highlights the potential of these compounds in developing new therapeutic agents (Yu et al., 2022).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems, including those structurally related to 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, has shown great value in creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The development of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems has led to materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This indicates the potential for future applications in optoelectronics and highlights the importance of such compounds in advancing technology (Lipunova et al., 2018).

properties

IUPAC Name

1-(2-phenylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHQLHNISFFNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304822
Record name NSC167484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

CAS RN

18065-78-6
Record name NSC167484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-phenylethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.